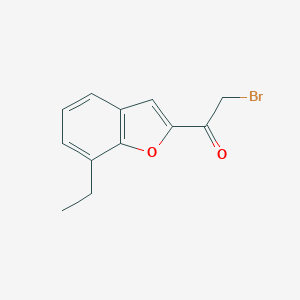

2-Bromoacetyl-7-ethylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(7-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-2-8-4-3-5-9-6-11(10(14)7-13)15-12(8)9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVODMPZURRTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458819 | |

| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593266-85-4 | |

| Record name | 2-BROMOACETYL-7-ETHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromoacetyl 7 Ethylbenzofuran

Direct Synthesis Approaches to 2-Bromoacetyl-7-ethylbenzofuran

The direct synthesis of this compound primarily involves the introduction of a bromoacetyl group onto the 7-ethylbenzofuran scaffold. This can be achieved through two main strategies: the bromination of an existing acetyl group on the benzofuran (B130515) ring or the direct acylation of the benzofuran with a bromoacetylating agent.

Bromination Strategies for Benzofuran Systems

The bromination of 2-acetylbenzofuran (B162037) derivatives is a key method for the synthesis of 2-bromoacetylbenzofurans. A study on the kinetics of the reaction between various 2-acetyl benzofurans and phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid has shown that this method yields the corresponding 2-bromoacetyl benzofurans. researchgate.net The reaction proceeds via an electrophilic substitution mechanism where the bromine from the PTT reagent attacks the carbon adjacent to the carbonyl group of the acetyl moiety. researchgate.net

The probable mechanism involves the formation of an enol intermediate from the 2-acetylbenzofuran in the acidic medium. This enol then attacks the electrophilic bromine, leading to the formation of the α-brominated ketone. The use of PTT is advantageous as it is a solid, stable, and less hazardous brominating agent compared to liquid bromine.

While the specific application to 2-acetyl-7-ethylbenzofuran (B30015) is not detailed, the general mechanism is applicable. The presence of the electron-donating ethyl group at the 7-position is expected to influence the reactivity of the benzofuran ring, but the bromination of the acetyl group is a side-chain reaction and should proceed as described.

Acylation Reactions on Ethylbenzofuran Precursors

The introduction of an acetyl group onto the 7-ethylbenzofuran ring can be accomplished through a Friedel-Crafts acylation reaction. semanticscholar.org This classic electrophilic aromatic substitution involves reacting 7-ethylbenzofuran with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. semanticscholar.orgnih.govresearchgate.net The reaction typically directs the acetyl group to the 2-position of the benzofuran ring due to the electronic properties of the heterocyclic system.

Following the successful synthesis of 2-acetyl-7-ethylbenzofuran nih.gov, a subsequent bromination step as described in the previous section would yield the target compound, this compound.

Precursor Synthesis for this compound

The synthesis of this compound is contingent on the availability of appropriately substituted benzofuran precursors. The following sections detail the synthesis of key intermediates.

Synthesis of Ethyl Benzofuran-2-carboxylates

Ethyl benzofuran-2-carboxylates are versatile precursors for various benzofuran derivatives. A common method for their synthesis involves the reaction of a salicylaldehyde (B1680747) derivative with ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate. This reaction proceeds via an initial O-alkylation of the salicylaldehyde followed by an intramolecular condensation to form the benzofuran ring.

Another approach involves the reaction of salicylaldehyde with diethyl bromomalonate in the presence of a strong base like potassium t-butoxide. This method also yields ethyl benzofuran-2-carboxylate after a series of reaction steps.

Formation of Benzofuran-2-carbohydrazides

Benzofuran-2-carbohydrazides are synthesized from the corresponding ethyl benzofuran-2-carboxylates. This transformation is typically achieved by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. The reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester to form the hydrazide. These carbohydrazides are stable, crystalline solids and can be used for the synthesis of other heterocyclic systems.

Preparation of Bromoacetanilide (B25293) Derivatives

The synthesis of bromoacetanilide derivatives provides a useful analogy for understanding the bromination of acetyl groups. For instance, p-bromoacetanilide can be synthesized by the bromination of acetanilide (B955) using bromine in glacial acetic acid. The reaction is an electrophilic aromatic substitution on the benzene (B151609) ring. While this is not a direct precursor synthesis for the title compound, the reaction principles are relevant to the bromination of the acetyl group in 2-acetyl-7-ethylbenzofuran.

Routes to Bromosubstituted Salicylaldehydes

The synthesis of this compound often begins with precursors such as brominated salicylaldehydes. These starting materials can be prepared through several established synthetic methodologies. The direct bromination of salicylaldehyde itself can be challenging due to the activating nature of the hydroxyl group and the directing effects of both the hydroxyl and formyl groups, often leading to a mixture of products. Therefore, more controlled and regioselective methods are typically employed.

One common strategy involves the formylation of a pre-brominated phenol (B47542). For instance, o-bromophenol can be formylated to introduce an aldehyde group ortho to the hydroxyl group. google.com Classic formylation reactions like the Reimer-Tiemann reaction (using chloroform (B151607) and a base), the Duff reaction (using hexamethylenetetramine), or the Vilsmeier-Haack reaction (using a phosphorus oxychloride and a formamide) can be applied, although yields and regioselectivity can vary. chemicalbook.com

A modified, non-aqueous Reimer-Tiemann reaction has been shown to be effective for the preparation of 3-substituted salicylaldehydes, which can be difficult to obtain otherwise. nih.gov This process involves reacting an ortho-substituted phenol with sodium hydroxide (B78521) and chloroform in an aprotic solvent, which can favor the formation of the desired ortho-formylated product over the para-isomer. nih.gov

Another approach is the direct, regioselective C-H functionalization of benzaldehydes. A modern protocol describes a boron-mediated ortho-C–H hydroxylation of benzaldehydes, which proceeds through a transient imine directing group to furnish salicylaldehydes in a one-pot manner. nih.gov This method could potentially be adapted for brominated benzaldehyde (B42025) substrates to yield the corresponding bromosubstituted salicylaldehydes.

The table below summarizes some general approaches for the synthesis of substituted salicylaldehydes.

| Reaction Name | Reactants | Key Reagents | General Outcome |

| Reimer-Tiemann Reaction | Phenol, Chloroform | Strong Base (e.g., NaOH) | Ortho-formylation of phenols |

| Duff Reaction | Phenol, Hexamethylenetetramine | Acid (e.g., TFA, Glycerol) | Ortho-formylation of phenols |

| Vilsmeier-Haack Reaction | Phenol, DMF/POCl₃ | POCl₃, DMF | Ortho- and Para-formylation |

| Boron-mediated C-H Hydroxylation | Benzaldehyde, Amine | BBr₃, Oxidant | Ortho-hydroxylation of benzaldehydes nih.gov |

Advanced Organic Transformations Involving this compound as a Building Block

This compound is a valuable intermediate due to the reactivity of its α-bromo ketone functional group. scbt.com This group acts as a potent electrophile, making the compound an excellent substrate for a variety of nucleophilic substitution reactions and other transformations to build more complex molecules. For instance, it has been utilized in the synthesis of specialized molecular probes for biomedical research.

Alkylation Reactions

The primary reactivity of this compound is that of an alkylating agent. wikipedia.org The carbon atom bearing the bromine is highly electrophilic, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the direct attachment of the 7-ethylbenzofuran-2-yl-carbonylmethyl moiety to various substrates.

Common nucleophiles that can be alkylated by α-halo ketones like this compound include:

Amines: Primary and secondary amines react to form α-amino ketones.

Phenols and Thiophenols: The corresponding phenoxide or thiophenoxide anions react to form α-aryloxy or α-arylthio ketones.

Carboxylates: Reaction with carboxylate salts yields esters.

Enolates: Carbon-carbon bonds can be formed by reacting with enolates derived from ketones, esters, or other carbonyl compounds. libretexts.org

This alkylating ability is fundamental to its role as a synthetic building block. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct or to deprotonate the nucleophile. The choice of solvent and reaction conditions is crucial to optimize the yield and minimize side reactions. libretexts.org

| Nucleophile Type | Reactant Example | Product Type | Bond Formed |

| Amine | R-NH₂ | α-Amino ketone | C-N |

| Phenoxide | Ar-O⁻ | α-Aryloxy ketone | C-O |

| Thiophenoxide | Ar-S⁻ | α-Arylthio ketone | C-S |

| Carboxylate | R-COO⁻ | Ester | C-O |

| Enolate | R-C(O)-CH⁻-R' | β-Diketone derivative | C-C |

Derivatization Strategies for Enhanced Reactivity and Analysis

Further derivatization of this compound can be employed to modify its reactivity, facilitate analysis, or prepare it for subsequent synthetic steps. These strategies often target the ketone functionality.

The ketone group of this compound can be converted into a silyl (B83357) enol ether. This transformation is typically achieved by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or t-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. The acidic α-hydrogen (adjacent to both the carbonyl and the bromine) is abstracted, and the resulting enolate is trapped by the silylating agent. nih.gov

The formation of a silyl enol ether serves multiple purposes:

It protects the ketone functionality.

It changes the polarity and volatility of the compound, which can be advantageous for chromatographic separation and analysis. weber.hu

The silyl enol ether itself is a versatile nucleophile, capable of reacting with various electrophiles in reactions like Mukaiyama aldol (B89426) additions. nih.gov

While the 2-position of the benzofuran ring is already functionalized, further acylation could potentially occur at other positions on the heterocyclic or benzene ring under appropriate conditions, such as a Friedel-Crafts acylation. nih.govarkat-usa.org However, a more common transformation involving acylation would be the modification of a product derived from this compound. For example, if the bromo group is substituted by a hydroxyl group (via reaction with hydroxide or water), the resulting α-hydroxy ketone can be acylated on the hydroxyl group to form an ester.

Alternatively, acylation can be used as a derivatization technique for analysis, where active hydrogens in a molecule are targeted by acylating reagents to increase volatility for techniques like gas chromatography. weber.hu

Esterification involving this compound can be achieved through several pathways. As mentioned, the compound can act as an alkylating agent for a carboxylate salt, directly forming an ester product. This is a direct application of its inherent reactivity.

Alternatively, the bromoacetyl group can be transformed into other functional groups that are then subjected to esterification. A common route is the hydrolysis of the bromide to an α-hydroxyacetyl group, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol and acid catalyst, or reaction with an acyl chloride). This two-step process allows for the introduction of a wide variety of ester functionalities. Benzofuran derivatives containing ester groups are an important class of compounds with applications in medicinal chemistry. rsc.orggoogle.com

Cyclization Reactions and Heterocycle Formation

This compound serves as a key building block for the construction of various heterocyclic compounds through cyclization reactions. The presence of the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide) facilitates reactions with a wide range of nucleophiles, leading to the formation of new rings.

Benzofuran-oxadiazole hybrids can be synthesized using this compound as a precursor, although specific examples starting with the 7-ethyl substituted variant are not prevalent in the provided search results. The general strategy involves a multi-step synthesis that typically begins with a benzofuran-2-carboxylate derivative. nih.gov This ester is converted to the corresponding carbohydrazide, which is then cyclized with a reagent like carbon disulfide (CS₂) in the presence of potassium hydroxide to form a 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.govresearchgate.net This benzofuran-oxadiazole intermediate can then be S-alkylated with various bromoacetanilide derivatives to yield the final hybrid molecules. researchgate.net An alternative route involves the conversion of a benzofuran-2-carbonitrile to a carboxamidine, which is then cyclized to form a 1,2,4-oxadiazole (B8745197) ring. researchgate.net

Ultrasonic irradiation has been reported as an efficient, green method for synthesizing benzofuran-oxadiazole scaffolds, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov

Table 1: General Synthetic Steps for Benzofuran-Oxadiazole Hybrids

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Substituted Salicylaldehyde, Ethyl Chloroacetate | K₂CO₃, DMF | Ethyl Benzofuran-2-carboxylate |

| 2 | Ethyl Benzofuran-2-carboxylate, Hydrazine Hydrate | Methanol | Benzofuran-2-carbohydrazide |

| 3 | Benzofuran-2-carbohydrazide, Carbon Disulfide | KOH, Ethanol | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol |

This table represents a general pathway; specific conditions may vary.

The synthesis of benzofuran-triazole hybrids often utilizes the Huisgen 1,3-dipolar cycloaddition, a key reaction in click chemistry. wikipedia.orgnih.gov This reaction typically involves the cycloaddition of an azide (B81097) with an alkyne. wikipedia.org To create benzofuran-triazole hybrids, a benzofuran moiety is functionalized with either an azide or an alkyne group, which then reacts with the corresponding reaction partner. For example, a benzofuran derivative with a propargyloxy group (an alkyne) can be reacted with various organic azides in the presence of a copper(I) catalyst to yield 1,2,3-triazole hybrids. mdpi.com

Another pathway to 1,2,4-triazoles involves the initial conversion of a benzofuran-2-carbohydrazide into a thiosemicarbazide (B42300) intermediate. researchgate.netnih.gov This intermediate is then cyclized in an alkaline medium to form a 1,2,4-triazole-3-thione ring fused or linked to the benzofuran core. nih.gov This triazole-thione can be further alkylated, for instance, by reacting it with derivatives of 2-bromo-N-phenylacetamide, to produce the final hybrid structures. nih.gov

Table 2: Comparison of Triazole Synthesis Methods

| Method | Key Reaction | Reagents/Catalysts | Resulting Isomer |

|---|---|---|---|

| Click Chemistry | Huisgen 1,3-Dipolar Cycloaddition | Organic Azide, Terminal Alkyne, Copper(I) salt, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole wikipedia.orgmdpi.comresearchgate.net |

The reactivity of 2-bromoacetylbenzofuran derivatives allows for their use in synthesizing a variety of other fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the benzofuran scaffold. nih.gov Common strategies include intramolecular cyclization of suitably functionalized precursors or intermolecular reactions followed by cyclization. nih.govairo.co.in

For instance, the reaction of a 2-bromoacetylbenzofuran with nucleophiles like thiourea (B124793) or thioamides can lead to the formation of thiazole (B1198619) rings fused or linked to the benzofuran system. Similarly, reactions with amidines or guanidines can yield imidazole (B134444) or pyrimidine (B1678525) derivatives, respectively. The specific outcome depends on the nature of the nucleophile and the reaction conditions employed. airo.co.inresearchgate.netresearchgate.net The synthesis of these fused systems is a powerful method for generating novel chemical entities with diverse structural features. airo.co.in

Enantioselective Synthesis Applications

The use of this compound in enantioselective synthesis is not directly documented in the provided search results. Such applications would typically involve the reaction of the prochiral ketone with a chiral reagent or in the presence of a chiral catalyst to produce an enantiomerically enriched product, such as a chiral alcohol or epoxide. While the potential exists, specific examples detailing these transformations for this particular substrate are not available.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound itself typically involves a two-step process: the acylation of 7-ethylbenzofuran followed by bromination of the resulting ketone.

The first step is a Friedel-Crafts acylation. sigmaaldrich.combyjus.comwikipedia.org The mechanism involves the reaction of an acyl halide (like acetyl chloride) or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance. byjus.comyoutube.com This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with the 7-ethylbenzofuran ring. sigmaaldrich.com The aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion). Finally, a weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst to yield 2-acetyl-7-ethylbenzofuran. byjus.comwikipedia.org

The second step is the α-bromination of the ketone, 2-acetyl-7-ethylbenzofuran. nih.gov A probable mechanism for this reaction involves the enolization of the ketone under acidic or basic conditions to form an enol or enolate. This electron-rich intermediate then attacks a bromine source, such as elemental bromine (Br₂) or phenyltrimethylammonium tribromide (PTT). researchgate.net The acetyl group's electron-withdrawing nature facilitates the regioselective bromination at the adjacent methyl group (the α-position) to produce the final product, this compound. researchgate.net

Kinetics and Thermodynamics of Reaction Pathways

The formation of this compound can be conceptually divided into two main stages: the synthesis of the 2-acetyl-7-ethylbenzofuran precursor and its subsequent α-bromination. While specific thermodynamic data for these reactions are not extensively reported in the literature, the kinetics of the bromination of 2-acetylbenzofurans have been studied, providing valuable insights into the reaction mechanism.

The synthesis of the 2-acetyl-7-ethylbenzofuran core can be achieved through various cyclization strategies, often involving precursors like 2-ethylphenol (B104991) and a suitable three-carbon synthon. The thermodynamics of these cyclization reactions are generally favorable, driven by the formation of the stable aromatic benzofuran ring system.

The subsequent α-bromination of 2-acetyl-7-ethylbenzofuran to yield the final product is a key transformation. Studies on the kinetics of bromination of various substituted 2-acetylbenzofurans using reagents like phenyltrimethylammonium tribromide (PTT) in acetic acid have shown that the reaction is first order with respect to the 2-acetylbenzofuran. researchgate.net A proposed mechanism involves the formation of an enol intermediate, which is the rate-determining step. researchgate.netlibretexts.org The reaction rate is influenced by the electronic nature of the substituents on the benzofuran ring. The presence of an electron-donating group, such as the ethyl group at the 7-position, is expected to increase the electron density of the ring system, which could, in turn, influence the rate of enol formation and subsequent reaction with the brominating agent.

The general mechanism for the acid-catalyzed α-halogenation of a ketone proceeds through the following steps:

Protonation of the carbonyl oxygen by an acid catalyst.

Nucleophilic attack of the enol on the electrophilic bromine source (e.g., Br₂).

Deprotonation of the resulting oxonium ion to yield the α-bromo ketone and regenerate the acid catalyst. libretexts.org

The rate law for this reaction can be expressed as: Rate = k[ketone][acid]

This indicates that the reaction rate is dependent on the concentration of both the ketone and the acid catalyst, but independent of the bromine concentration.

Table 1: Activation Parameters for the Bromination of Substituted 2-Acetylbenzofurans (Note: This table is representative and based on data for analogous compounds, as specific data for this compound is not available.)

| Substituent on Benzofuran | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Free Energy of Activation (ΔG‡) (kJ/mol) |

|---|---|---|---|---|

| 5-Chloro-3-methyl | Data not available | Data not available | Data not available | Data not available |

| Generic Unsubstituted | Data not available | Data not available | Data not available | Data not available |

Catalysis in Benzofuran Synthesis

The synthesis of the benzofuran scaffold is often accomplished through transition-metal-catalyzed reactions, which offer high efficiency and selectivity. Palladium, copper, and rhodium catalysts are particularly prominent in this field. nih.govacs.org While specific catalytic studies for the direct synthesis of this compound are scarce, the principles can be inferred from the synthesis of related 2-acyl and 2-aryl benzofurans.

Palladium Catalysis: Palladium-catalyzed reactions are widely used for the synthesis of benzofurans. One common approach is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of a 2-acylbenzofuran, the alkyne would need to bear a protected carbonyl group.

A proposed catalytic cycle for the palladium-catalyzed synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne, often in the presence of a copper co-catalyst, involves:

Oxidative addition of the o-iodophenol to the Pd(0) catalyst.

Formation of a copper acetylide from the terminal alkyne and the Cu(I) co-catalyst.

Transmetalation of the acetylide group from copper to the palladium complex.

Reductive elimination to form a 2-alkynylphenol intermediate and regenerate the Pd(0) catalyst.

Intramolecular cyclization (hydroalkoxylation) of the 2-alkynylphenol, which can be promoted by the palladium catalyst or by a separate acid or base catalyst, to yield the benzofuran. nih.govresearchgate.net

Copper Catalysis: Copper catalysts are also effective for the synthesis of benzofurans and can sometimes offer a more economical alternative to palladium. Copper-catalyzed methods can proceed through various mechanisms, including domino reactions involving the coupling of o-halophenols with terminal alkynes or the oxidative cyclization of phenols and alkynes. acs.orgrsc.org In some procedures, copper iodide is used as a catalyst in conjunction with a base to promote the coupling and subsequent cyclization. acs.org

Rhodium Catalysis: Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions to form benzofurans. nih.govresearchgate.netthieme-connect.com For instance, rhodium(III)-catalyzed C-H alkenylation followed by annulation can be employed to construct the benzofuran ring. thieme-connect.com Relay rhodium/Brønsted acid catalysis has also been developed for the synthesis of benzofurans from ortho-hydroxylated arylboronic acids and propargyl alcohols. acs.orgresearchgate.net The reaction mechanism typically involves C-H activation, migratory insertion, and subsequent cyclization steps. nih.gov

Table 2: Representative Catalytic Systems for the Synthesis of Benzofuran Derivatives (Note: This table presents general conditions for the synthesis of benzofuran derivatives and is not specific to this compound.)

| Catalyst System | Reactants | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / CuI | o-Iodophenol, Terminal Alkyne | Amine (e.g., Et₃N) | 80-100 | 70-95 |

| CuI / Base | o-Halophenol, Activated Alkyne | DMF or Toluene | 100-120 | 60-90 |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Phenoxyacetamide, Alkyne | DCE | 60-100 | 50-85 |

Spectroscopic Characterization and Structural Elucidation of 2 Bromoacetyl 7 Ethylbenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise structure of a compound can be pieced together.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Bromoacetyl-7-ethylbenzofuran is anticipated to display distinct signals corresponding to the ethyl group, the aromatic protons on the benzofuran (B130515) core, and the methylene (B1212753) protons of the bromoacetyl group.

Based on the structure of the closely related 2-acetyl-7-ethylbenzofuran (B30015), the ethyl group at the 7-position would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a result of spin-spin coupling with each other. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the downfield region, typically between 7.0 and 7.8 ppm.

The introduction of the bromine atom on the acetyl group is the key differentiator. The two protons of the bromoacetyl's methylene group (-CH₂Br) are expected to appear as a sharp singlet. This signal would be shifted significantly downfield compared to the methyl protons of an acetyl group due to the strong electron-withdrawing effect of the adjacent bromine atom and the carbonyl group. For comparison, in various 2-acetylbenzofuran (B162037) derivatives, the acetyl methyl protons typically resonate around 2.5-2.6 ppm. For the bromoacetyl group, this singlet could be expected in the region of 4.5-5.1 ppm, as seen in similar α-bromoketones. mdpi.com

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Ethyl (-CH₂CH₃ ) | ~1.3 | Triplet (t) |

| Ethyl (-CH₂ CH₃) | ~2.9 | Quartet (q) |

| Bromoacetyl (-COCH₂ Br) | ~4.5 - 5.1 | Singlet (s) |

| Aromatic (Ar-H) | ~7.0 - 7.8 | Multiplets (m) |

| Furan (B31954) (H-3) | ~7.5 | Singlet (s) |

This table is predictive and based on data from analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For this compound, twelve distinct signals are expected. The carbonyl carbon of the bromoacetyl group will be one of the most downfield signals, anticipated in the range of 185-195 ppm. mdpi.com The carbon atom of the methylene group attached to the bromine (-C H₂Br) will also be significantly affected by the halogen, appearing in the region of 30-40 ppm.

The carbons of the benzofuran core will generate a series of signals in the aromatic region (approximately 110-155 ppm). The ethyl group will be represented by two signals in the upfield region of the spectrum.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Ethyl (-CH₂C H₃) | ~14 |

| Ethyl (-C H₂CH₃) | ~22 |

| Bromoacetyl (-COC H₂Br) | ~30 - 40 |

| Aromatic & Furan (C) | ~110 - 155 |

| Carbonyl (-C O) | ~185 - 195 |

This table is predictive and based on data from analogous compounds. mdpi.com

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. chemicalbook.com It would be used to unambiguously link the proton signals of the ethyl and bromoacetyl groups to their corresponding carbon signals. For instance, the singlet at ~4.8 ppm in the ¹H NMR would show a cross-peak with the carbon signal at ~35 ppm in the ¹³C NMR.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. researchgate.net This is crucial for establishing the connectivity of the different fragments of the molecule. Key HMBC correlations would include:

A correlation from the methylene protons of the bromoacetyl group to the carbonyl carbon and to the C2 carbon of the benzofuran ring.

Correlations from the H-3 proton to the C2, C3a, and the carbonyl carbon.

Correlations from the ethyl group's methylene protons to the C6 and C7a carbons of the benzene ring.

These 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the placement of the bromoacetyl and ethyl groups on the benzofuran scaffold. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₁BrO₂), the expected exact mass can be calculated. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.

The calculated monoisotopic mass for C₁₂H₁₁⁷⁹BrO₂ is 265.9993 g/mol , and for C₁₂H₁₁⁸¹BrO₂ is 267.9973 g/mol . An HRMS analysis confirming these masses to within a few parts per million would provide strong evidence for the chemical formula of the compound. mdpi.com

| Ion | Calculated m/z |

| [C₁₂H₁₁⁷⁹BrO₂ + H]⁺ | 266.9922 |

| [C₁₂H₁₁⁸¹BrO₂ + H]⁺ | 268.9901 |

| [C₁₂H₁₁⁷⁹BrO₂ + Na]⁺ | 288.9741 |

| [C₁₂H₁₁⁸¹BrO₂ + Na]⁺ | 290.9720 |

This table provides predicted m/z values for protonated and sodiated adducts. mdpi.com

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation pattern that can be used for structural elucidation. nih.gov For this compound, the molecular ion would likely undergo characteristic fragmentation pathways.

A primary fragmentation would be the loss of the bromoacetyl group or parts of it. For example, the cleavage of the C-C bond between the carbonyl and the benzofuran ring would result in a fragment corresponding to the 7-ethylbenzofuran-2-yl-carbonyl cation. Another likely fragmentation is the loss of a bromine radical, followed by further rearrangements. Analysis of these fragment ions provides conclusive evidence for the presence and connectivity of the bromoacetyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific IR data for this compound is not widely published, analysis of the closely related compound, 2-(bromoacetyl)benzo(b)furan, provides significant insight into the expected vibrational frequencies. A study combining experimental FT-IR and theoretical DFT calculations offers a detailed vibrational assignment for the core structure. scbt.com

The key vibrational modes for the benzofuran ring and the bromoacetyl group can be predicted. The carbonyl (C=O) stretching frequency of the acetyl group is one of the most characteristic absorptions and is expected to appear in the region of 1680-1700 cm⁻¹. The presence of the bromine atom, being a heavy atom, will influence the vibrational modes, particularly those of the acetyl group. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-O-C stretching of the furan ring will also produce a strong, characteristic band. The addition of the 7-ethyl group in this compound would introduce additional C-H stretching and bending vibrations from the ethyl moiety.

Table 1: Predicted Infrared Spectral Data for this compound based on 2-(bromoacetyl)benzo(b)furan

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Benzofuran Ring |

| Aliphatic C-H Stretch | 2850-2960 | 7-Ethyl Group |

| Carbonyl (C=O) Stretch | 1680-1700 | Bromoacetyl Group |

| Aromatic C=C Stretch | 1450-1600 | Benzofuran Ring |

| C-O-C Asymmetric Stretch | 1200-1275 | Furan Ring |

This data is inferred from studies on the closely related compound 2-(bromoacetyl)benzo(b)furan. scbt.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(bromoacetyl)benzo(b)furan was recorded in the 300-600 nm range and showed good agreement with theoretical calculations. scbt.com For this compound, the benzofuran chromophore is expected to exhibit characteristic absorption bands.

The electronic spectrum is dominated by π→π* transitions within the aromatic system. The presence of the acetyl and bromo groups, as well as the ethyl group, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. The ethyl group at the 7-position is likely to have a minor electronic effect, possibly causing a small bathochromic (red) shift.

Table 2: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π→π* | ~290-350 | Benzofuran Ring System |

This data is an estimation based on the spectral properties of related benzofuran derivatives. scbt.comresearchgate.net

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique can provide precise bond lengths, bond angles, and crystal packing information. To date, the single-crystal X-ray structure of this compound has not been reported in publicly available literature.

For a molecule like this compound, X-ray analysis would be invaluable for confirming the planar structure of the benzofuran ring and determining the conformation of the bromoacetyl side chain relative to the ring. Furthermore, it would reveal intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. While experimental elemental analysis data for this compound is not available in the cited literature, the theoretical composition can be calculated from its molecular formula, C₁₂H₁₁BrO₂. nih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 53.96 |

| Hydrogen | H | 1.01 | 4.15 |

| Bromine | Br | 79.90 | 29.91 |

| Oxygen | O | 16.00 | 11.98 |

| Total | | | 100.00 |

Integrated Spectroscopic and Computational Approaches to Structure Elucidation

The combination of experimental spectroscopic data with computational chemistry methods provides a powerful synergy for structural elucidation. scbt.com Density Functional Theory (DFT) calculations, for instance, can be used to predict molecular geometries, vibrational frequencies, and electronic spectra.

In the case of the related 2-(bromoacetyl)benzo(b)furan, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to calculate the optimized geometry and vibrational frequencies. scbt.com The calculated frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes based on the Potential Energy Distribution (PED). A similar integrated approach for this compound would provide a comprehensive understanding of its structural and electronic properties. Such studies can also predict other properties like molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity of the molecule.

Computational Studies and Theoretical Investigations of 2 Bromoacetyl 7 Ethylbenzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that allows for the investigation of the electronic structure of many-body systems, such as atoms and molecules. vasp.at It is used to calculate various molecular properties with high accuracy. For a molecule like 2-Bromoacetyl-7-ethylbenzofuran, DFT studies would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has a rotatable ethyl group and bromoacetyl side chain, multiple conformations may exist.

Conformational analysis involves systematically exploring these different spatial arrangements to identify the lowest energy (most stable) conformer. This is crucial as the molecule's properties are dictated by its preferred geometry. Studies on similar aroyl derivatives of benzofuran (B130515) have shown that the orientation of the carbonyl group relative to the heterocyclic oxygen can exist in O,O-cis or O,O-trans forms, with the trans form often being more stable unless packing forces in a crystal lattice dictate otherwise. researchgate.net DFT calculations, often at levels like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize these potential structures and predict their relative stabilities. wikipedia.org

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wisc.eduresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, signifying its role in nucleophilic reactions.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating sites for electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. uni-muenchen.de For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying the most probable sites for electron donation and acceptance, thus predicting its reactive behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: This table is illustrative as specific data for this compound is not available in the searched literature.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Chemical reactivity & stability|

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wikipedia.org It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. In this compound, this would likely be concentrated around the oxygen atoms of the furan (B31954) ring and the carbonyl group.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential areas.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. researchgate.netahievran.edu.tr This method allows for the quantitative analysis of electron delocalization, also known as hyperconjugation.

By examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals), one can quantify the stability these interactions lend to the molecule. rsc.org For this compound, NBO analysis would reveal the nature of the bonds (e.g., polarization of the C-Br or C=O bonds), the hybridization of atomic orbitals, and the delocalization of electron density from the benzofuran ring to the acetyl substituent. rsc.orgscbt.com

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. youtube.com By comparing the calculated vibrational modes with experimentally recorded spectra, researchers can validate the computed structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging, providing a detailed fingerprint of the molecule's structure. youtube.com

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For a compound like this compound, molecular docking studies would be employed to investigate its potential as an inhibitor for specific biological targets, such as enzymes implicated in cancer or bacterial infections. The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Defining a binding site or "pocket" on the protein.

Computationally placing the ligand (this compound) into this binding site in numerous possible conformations.

Using a scoring function to estimate the binding energy for each pose, with lower binding energies typically indicating a more stable interaction and higher affinity.

Docking results for various benzofuran derivatives have shown their potential to bind to targets like matrix metalloproteinases and dihydrofolate reductase through hydrogen bonds and hydrophobic interactions. Similar studies for this compound would identify key amino acid residues it interacts with and predict its potential biological activity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzofuran-2-carboxylic acid |

Ligand-Protein Interactions and Binding Affinity

Molecular docking is a primary computational technique used to predict how a molecule, or ligand, physically interacts with the binding site of a protein. researchgate.net This method is crucial for elucidating the potential mechanism of action and for rational drug design. For the benzofuran class of compounds, docking studies have been instrumental in identifying key interactions and quantifying the strength of these associations through binding affinity scores, typically measured in kcal/mol.

Research on various benzofuran derivatives has shown that their interaction with protein targets is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov For instance, in a study involving benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, molecular docking revealed significant binding affinities. nih.gov The stability of these ligand-protein complexes was further supported by the consistent formation of multiple hydrogen bonds throughout molecular dynamics simulations. nih.gov Similarly, docking studies of 2-phenyl-benzofuran-3-carboxamide derivatives against Sortase A, a bacterial enzyme, identified key hydrogen bond interactions with active site residues like Cys184 and Arg197. nih.gov

The binding affinity score indicates the stability of the ligand-protein complex; a more negative value suggests a stronger and more stable interaction. Studies on different benzofuran scaffolds have reported binding energies ranging from -6.9 to as high as -14.82 kcal/mol against various enzymatic targets. researchgate.netnih.govjazindia.com These findings underscore the potential of the benzofuran nucleus as a versatile pharmacophore for developing potent inhibitors.

| Benzofuran Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | -14.11 to -14.82 | Not Specified |

| 2-phenyl-benzofuran-3-carboxamides | S. aureus Sortase A | Not Specified | Cys184, Trp194, Arg197 |

| 5-nitrobenzofuran-3-yl hydrazones | Antibacterial Targets | -6.9 to -10.4 | Not Specified |

| 7-chlorobenzofuran-3-yl hydrazones | Anticancer Targets | -6.9 to -10.4 | Not Specified |

This table presents a summary of findings from computational docking studies on various benzofuran derivatives to illustrate typical binding affinities and interactions.

Prediction of Biological Target Interactions

Before undertaking extensive laboratory testing, computational tools can predict the likely biological targets of a compound based on its chemical structure. jazindia.com This in silico target prediction is a cost-effective strategy to hypothesize a compound's therapeutic potential or foresee potential off-target effects. nih.gov Online servers and software like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) analyze a molecule's similarity to known bioactive ligands to generate a list of probable protein targets. researchgate.netjazindia.com

For the benzofuran scaffold, these predictive studies have suggested a wide range of potential biological activities. jazindia.comjazindia.com Depending on the specific substitutions on the benzofuran ring, derivatives have been predicted to interact with various enzyme classes and receptors. For example, computational screenings have guided the investigation of benzofuran derivatives as potential inhibitors of targets crucial in cancer and infectious diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Lysine-Specific Demethylase 1 (LSD1). nih.govresearchgate.netmdpi.com These predictions provide a valuable roadmap for subsequent experimental validation. nih.gov

| Benzofuran Derivative Type | Predicted Biological Target Class | Therapeutic Area |

| General Benzofuran Hybrids | Protein Kinases (e.g., EGFR, VEGFR2) | Oncology |

| General Benzofuran Derivatives | Demethylases (e.g., LSD1) | Oncology |

| Benzofuran-1,2,3-triazole Hybrids | Tyrosine Kinases | Oncology |

| Benzofuran-carboxamides | Bacterial Transpeptidases (e.g., Sortase A) | Infectious Disease |

This table illustrates the types of biological targets predicted for various classes of benzofuran derivatives using chemoinformatic tools.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective molecules. researchgate.netmdpi.com

QSAR studies on benzofuran derivatives have successfully created predictive models for various activities, including vasodilation and enzyme inhibition. nih.govmdpi.com These models are built using a range of descriptors that describe the physicochemical, electronic, and topological properties of the molecules. nih.gov

A 2D-QSAR study on benzofuran-based vasodilators, for instance, developed a statistically significant model (R² = 0.816) using four descriptors. mdpi.com The most influential descriptor was an electronic one, "maximum e-e repulsion for bond C-O," highlighting the importance of the electronic environment around the furan ring's oxygen for the observed biological activity. mdpi.com Another study on benzofuran-triazole derivatives as CYP26A1 inhibitors used physicochemical parameters like molar refractivity (MR) and the partition coefficient (log P) to construct its models. nih.gov The robustness and predictive power of these models are typically validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated R² (q² or R²cv). researchgate.netmdpi.com

| Benzofuran Series | Activity Modeled | Key Descriptor Types | Model Statistics |

| 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids | Vasodilation | Semi-empirical (Electronic), Topological | R² = 0.816, R²cv = 0.731 |

| 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | CYP26A1 Inhibition | Physicochemical (Molar Refractivity, log P) | High R² (Specific value not stated) |

| General Benzofuran Derivatives | LSD1 Inhibition | 3D (CoMFA/CoMSIA fields) | R²test = 0.932 (CoMFA), 0.846 (CoMSIA) |

This table summarizes parameters from QSAR studies on benzofuran derivatives, showing the types of descriptors and statistical validation metrics used.

Chemoinformatics and In Silico Profiling

Chemoinformatics employs computational methods to analyze chemical and biological data, playing a critical role in modern drug discovery. nih.gov A key application is the in silico profiling of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. mdpi.com Predicting these characteristics early can help eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. nih.gov

Numerous benzofuran derivatives have been subjected to in silico ADME and drug-likeness analysis using tools like SwissADME and AdmetSAR. nih.govnih.gov These platforms evaluate compounds based on established criteria, such as Lipinski's rule of five, which predicts oral bioavailability. Studies on benzofuran-1,3,4-oxadiazoles, for example, predicted good human intestinal absorption (HIA) for the entire series of tested compounds. nih.gov Similarly, analyses of benzofuran-1,2,3-triazole hybrids showed that the screened compounds possessed favorable pharmacokinetic profiles. nih.gov Toxicity predictions using platforms like ProTox-II or OSIRIS Property Explorer help to flag potentially harmful compounds before synthesis. nih.govresearchgate.net This comprehensive in silico profiling is essential for prioritizing which newly designed molecules should be advanced to more resource-intensive stages of research and development.

| Property Type | Parameter Evaluated | Typical Prediction for Benzofuran Derivatives |

| Absorption | Human Intestinal Absorption (HIA) | Generally predicted as high (HIA+) |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Variable; dependent on specific substitutions |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Some derivatives predicted as inhibitors of specific CYP isozymes |

| Drug-Likeness | Lipinski's Rule of Five | Often compliant, indicating good oral bioavailability potential |

| Toxicity | Mutagenicity, Carcinogenicity | Generally predicted to be low, but structure-dependent |

This table provides an overview of common chemoinformatic predictions for the ADMET and drug-likeness properties of benzofuran derivatives.

Medicinal Chemistry and Pharmacological Potential of 2 Bromoacetyl 7 Ethylbenzofuran Derivatives

Biological Activity of 2-Bromoacetyl-7-ethylbenzofuran Derivatives

Derivatives of this compound are a class of compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. These activities stem from the unique structural features of the benzofuran (B130515) core, which can be readily modified to create a wide array of derivatives with varying biological profiles. mdpi.comrsc.orgnih.gov The introduction of different substituents at various positions on the benzofuran ring system allows for the fine-tuning of their therapeutic properties. mdpi.com

The biological potential of these derivatives encompasses a broad spectrum, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. rsc.orgnih.gov The versatility of the benzofuran scaffold makes it a valuable template in drug discovery and development. mdpi.comnih.gov

Anticancer and Antiproliferative Activities.mdpi.comnih.govnih.govresearchgate.netmedcraveonline.com

Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. mdpi.comnih.govresearchgate.net The core benzofuran structure serves as a versatile scaffold for the development of new therapeutic agents targeting malignant tumors. mdpi.comnih.gov

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, with studies revealing their cytotoxic effects against various human cancer cell lines. mdpi.comnih.govresearchgate.net The specific activity of these compounds often depends on the nature and position of the substituents on the benzofuran ring. mdpi.com

For instance, a series of new benzofuran derivatives synthesized from 2-bromoacetylbenzofuran were evaluated for their antitumor activity against the human liver carcinoma cell line (HEPG2). All the tested compounds showed greater potency than the standard drug, 5-fluorouracil. Notably, one particular derivative, compound 3f, was identified as the most active, with an IC50 value of 12.4 µg/mL. researchgate.net

In another study, the anticancer activity of various benzofuran derivatives was tested against four different cancer cell lines: HePG2 (liver), HeLa (cervical), MCF-7 (breast), and PC3 (prostate). The results indicated that most of these derivatives displayed promising inhibitory activity, with IC50 values ranging from 8.49–16.72 μM for HePG2, 6.55–13.14 μM for HeLa, and 4.0–8.99 μM for PC3. Structure-activity relationship (SAR) analysis revealed that a derivative with a methyl group on the thiazole (B1198619) scaffold (compound 32a) exhibited the highest inhibition compared to the other derivatives. nih.gov

Furthermore, some oxindole-based benzofuran hybrids have been designed and synthesized as dual inhibitors of CDK2/GSK-3β, targeting breast cancer. These compounds showed moderate to potent activity against both MCF-7 and T-47D breast cancer cell lines, with IC50 values ranging from 2.27–12.9 μM and 3.82–9.7 μM, respectively. nih.gov Two compounds in this series, 22d and 22f, were particularly potent, with IC50 values of 3.41 and 2.27 μM against MCF-7, and 3.82 and 7.80 μM against T-47D, respectively, which were comparable to the reference drug staurosporine. nih.gov

The naturally occurring benzofuran derivative, ailanthoidol, has also been shown to have potent cytotoxic effects, particularly in Huh7 hepatoma cells (mutant p53), with an IC50 of 45 μM at 24 hours and 22 μM at 48 hours. In contrast, its cytotoxicity was significantly lower in HepG2 cells (wild-type p53), with an IC50 greater than 80 μM. nih.gov

A 2-acetyl-7-phenylaminobenzofuran hybrid, compound 27, demonstrated very potent antiproliferative activity against MDA-MB-468 breast cancer cells, with an IC50 value of 0.16 μM. This compound also showed moderate to good activity against HepG2, MDA-MB-231, and A549 cancer cell lines, with IC50 values ranging from 1.63–5.80 μM. nih.gov

The following table summarizes the anticancer activity of selected benzofuran derivatives against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | HEPG2 (Liver) | 12.4 µg/mL | researchgate.net |

| 32a | HePG2 (Liver) | 8.49-16.72 | nih.gov |

| 32a | HeLa (Cervical) | 6.55-13.14 | nih.gov |

| 32a | PC3 (Prostate) | 4.0-8.99 | nih.gov |

| 22d | MCF-7 (Breast) | 3.41 | nih.gov |

| 22f | MCF-7 (Breast) | 2.27 | nih.gov |

| 22d | T-47D (Breast) | 3.82 | nih.gov |

| 22f | T-47D (Breast) | 7.80 | nih.gov |

| Ailanthoidol | Huh7 (Hepatoma) | 22 (48h) | nih.gov |

| 27 | MDA-MB-468 (Breast) | 0.16 | nih.gov |

| 27 | HepG2 (Liver) | 1.63-5.80 | nih.gov |

| 27 | MDA-MB-231 (Breast) | 1.63-5.80 | nih.gov |

| 27 | A549 (Lung) | 1.63-5.80 | nih.gov |

While the direct reversal of multidrug resistance (MDR) by this compound derivatives is not extensively documented in the provided search results, the broader class of benzofuran derivatives has been investigated for its potential to overcome this significant challenge in cancer chemotherapy. The ability of certain compounds to circumvent MDR mechanisms is a critical area of research.

It has been noted that some synthetic benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines. nih.gov The development of novel compounds that can either act on resistant cancer cells or modulate the activity of proteins involved in MDR is a key strategy. The structural versatility of the benzofuran scaffold allows for the design of molecules with specific properties that could potentially address MDR. mdpi.com

Further research is needed to specifically explore the potential of this compound derivatives in reversing multidrug resistance in cancer cells.

Antimicrobial Activities (Antibacterial and Antifungal).nih.govnih.govimjst.orgresearchgate.netnih.govresearchgate.net

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting activity against a range of both bacterial and fungal pathogens. nih.govnih.govnih.gov The core benzofuran structure is a key pharmacophore in many compounds with antimicrobial potential. nih.gov

The synthesis of new benzofuran derivatives from 6-(omega-Bromoacetyl)-2,3-diphenyl-5-methoxybenzofuran has yielded compounds with significant antimicrobial activity. nih.gov These derivatives, which incorporate various heterocyclic ring systems, have been tested and evaluated for their effectiveness against different microbes. nih.gov

In one study, a series of benzofuran derivatives were synthesized and evaluated for their antibacterial and antifungal activities. While all the synthesized compounds showed a minimum inhibitory concentration (MIC) of 25 μg/mL against P. chinchori, they were found to be ineffective against M. aureus. In antifungal screening, these compounds exhibited an MIC of 25 μg/mL against A. fumigatus and 100 μg/mL against P. wortmanni. nih.gov

Another study focused on 2-bisaminomethylatedaurone benzofuran derivatives and their activity against several bacterial strains, including B. subtilis, E. coli, S. aureus, K. pneumonia, and P. vulgaris, using the disc diffusion method. nih.gov

Furthermore, side-chain derivatives of eurotiumide A, a dihydroisochroman-type natural product, were synthesized and their antimicrobial activities were assessed against methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as Porphyromonas gingivalis. An isopentyl derivative and an iodo derivative showed more potent activity against MSSA than the parent compound. Notably, the isopentyl derivative also demonstrated good activity against MRSA. Several derivatives, including the parent compound, the isopentyl derivative, a vinyl derivative, an aniline (B41778) derivative, and three halogenated derivatives, were effective against P. gingivalis. nih.gov

The following table summarizes the antimicrobial activity of selected benzofuran derivatives:

| Derivative Type | Microorganism | Activity/MIC | Reference |

| Benzofuran derivatives | P. chinchori | MIC of 25 µg/mL | nih.gov |

| Benzofuran derivatives | A. fumigatus | MIC of 25 µg/mL | nih.gov |

| Benzofuran derivatives | P. wortmanni | MIC of 100 µg/mL | nih.gov |

| Isopentyl derivative of eurotiumide A | MSSA | More potent than parent compound | nih.gov |

| Iodo derivative of eurotiumide A | MSSA | More potent than parent compound | nih.gov |

| Isopentyl derivative of eurotiumide A | MRSA | Good activity | nih.gov |

| Various eurotiumide A derivatives | P. gingivalis | Effective | nih.gov |

Antiviral Activities (e.g., Anti-SARS-CoV-2).nih.govnih.govsciencepub.netkazanmedjournal.runih.govnih.govmdpi.com

Derivatives of this compound have emerged as a promising class of compounds with significant antiviral activity, including against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.govkazanmedjournal.ru

Recent studies have identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov By activating STING, these compounds can induce the production of type I interferons (IFN-I), which in turn inhibit viral replication. nih.gov Several benzofuran derivatives have been shown to induce IFN-β transcription in a STING-dependent manner. nih.gov

Specifically, some of these derivatives have demonstrated potent inhibitory effects on the replication of human coronavirus 229E and SARS-CoV-2. nih.gov Three derivatives showed EC50 values in the micromolar range against human coronavirus 229E and were able to inhibit SARS-CoV-2 replication at nanomolar concentrations in BEAS-2B and Calu-3 cells. nih.gov The antiviral activity of these compounds was confirmed to be IFN-dependent, as they were inactive in Vero E6 cells, which lack IFN production. nih.gov

Furthermore, other benzofuran derivatives have shown specific activity against other viruses. For instance, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone exhibited specific activity against the respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov

The following table summarizes the antiviral activity of selected benzofuran derivatives:

| Compound/Derivative | Virus | Cell Line | Activity | Reference |

| Benzofuran Derivatives | Human Coronavirus 229E | BEAS-2B, MRC-5 | EC50 in µM range | nih.gov |

| Benzofuran Derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition at nanomolar concentrations | nih.gov |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | Active | nih.gov |

Enzyme Inhibition (e.g., Tyrosinase Inhibition).mdpi.comnih.govnih.govunimi.itresearchgate.net

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, with a particular focus on tyrosinase. mdpi.comresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and medicine to treat hyperpigmentation disorders. nih.govnih.gov

Several studies have shown that 2-arylbenzofuran derivatives can effectively inhibit mushroom tyrosinase. researchgate.net For example, moracins O and P, which are 2-arylbenzofurans, have demonstrated inhibitory effects on mushroom tyrosinase with IC50 values lower than that of kojic acid, a well-known tyrosinase inhibitor. researchgate.net The dihydroxylated B ring in the structure of these compounds is considered crucial for their inhibitory activity. researchgate.net

In another study, a series of coumarin-resveratrol hybrid compounds, including 3-phenyl coumarins with various substituents, were evaluated for their tyrosinase inhibitory activity. A compound containing a bromo atom and two hydroxyl groups in the 3-phenylcoumarin (B1362560) moiety was identified as the best inhibitor, with an IC50 value of 215 μM. This compound acts as a noncompetitive inhibitor of tyrosinase with a Ki value of 0.189 mM. nih.gov

Furthermore, curcumin-inspired compounds have also been explored as tyrosinase inhibitors. While some of these derivatives showed weak inhibition, others, particularly those with a bromine atom, were found to be more effective. mdpi.com For instance, in the presence of dopamine (B1211576) as a substrate, one such compound was slightly more effective than its non-brominated counterpart. mdpi.com

The following table summarizes the tyrosinase inhibitory activity of selected benzofuran and related derivatives:

| Compound/Derivative | Enzyme | IC50/Inhibition | Ki | Reference |

| Moracin O | Mushroom Tyrosinase | Lower than kojic acid | - | researchgate.net |

| Moracin P | Mushroom Tyrosinase | Lower than kojic acid | - | researchgate.net |

| 3-Phenylcoumarin derivative (with Br and OH) | Mushroom Tyrosinase | 215 µM | 0.189 mM | nih.gov |

| Azo-resveratrol | Mushroom Tyrosinase | 36.28 µM | - | nih.gov |

| Curcumin-inspired compound 7 (with Br) | Tyrosinase | Slightly more effective than non-brominated analog | - | mdpi.com |

Lack of Specific Research Data on this compound Derivatives Hinders Analysis of Pharmacological Potential

A thorough review of available scientific literature reveals a significant gap in the pharmacological evaluation of derivatives of the chemical compound this compound. Despite the broad interest in the medicinal properties of the benzofuran scaffold, specific research into the antioxidant, anti-inflammatory, hypolipidemic, and other pharmacological activities of compounds directly derived from this compound appears to be unpublished. Consequently, a detailed analysis of their medicinal chemistry, structure-activity relationships (SAR), and preclinical evaluation as requested cannot be provided at this time.

The benzofuran nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities. The core structure, consisting of a fusion between a benzene (B151609) and a furan (B31954) ring, serves as a versatile template for medicinal chemists. Modifications to this core have led to the development of agents with significant therapeutic potential. However, the specific substitution pattern of a bromoacetyl group at the 2-position and an ethyl group at the 7-position of the benzofuran ring, which defines the starting compound , has not been a focus of published pharmacological studies.

While general principles of medicinal chemistry and SAR studies of other benzofuran series could offer speculative insights, the strict focus on derivatives of this compound, as per the user's request, prevents such extrapolation. The biological impact of the specific combination of the electrophilic bromoacetyl moiety and the lipophilic ethyl group on the benzofuran scaffold remains to be experimentally determined.

Similarly, the absence of published in vitro studies on lead compounds derived from this compound means there is no data to populate the requested sections on preclinical evaluation. Without experimental results, any discussion on the biological efficacy, pharmacophores, and key structural features would be unfounded.

Preclinical Evaluation of this compound Derived Lead Compounds

In Silico Studies and ADMET Analysis

In silico studies, which use computer simulations to predict how a compound will behave in a biological system, are a crucial first step in drug discovery. africanjournalofbiomedicalresearch.comresearchgate.net These studies help to estimate a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is critical for determining its potential as a drug candidate. nih.govnih.gov

For a hypothetical compound like this compound, in silico tools could predict its drug-likeness based on factors like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. researchgate.net Molecular docking studies, a key component of in silico analysis, could be used to predict how this molecule might bind to specific biological targets, such as enzymes or receptors. africanjournalofbiomedicalresearch.comresearchgate.netatmiyauni.ac.inresearchgate.netnih.gov For instance, given the known anticancer properties of many benzofuran derivatives, one could perform docking studies with proteins known to be involved in cancer progression. atmiyauni.ac.innih.gov

Table 1: Illustrative In Silico ADMET Predictions for a Hypothetical Benzofuran Derivative

| Property | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good for oral bioavailability |

| Log P | < 5 | Optimal lipophilicity for cell membrane permeability |

| Hydrogen Bond Donors | < 5 | Favorable for absorption |

| Hydrogen Bond Acceptors | < 10 | Favorable for absorption |

| Toxicity Risk | Low | Indicates a potentially safe compound |

This table is for illustrative purposes only and is based on general principles of ADMET prediction for drug-like molecules.

This compound as a Synthetic Precursor for Drug Development

The presence of the reactive bromoacetyl group makes this compound a potentially valuable synthetic precursor, or starting material, for creating a variety of new compounds. sigmaaldrich.cn This functional group can readily react with different nucleophiles (electron-rich molecules) to form a diverse library of derivatives. This approach is a common strategy in medicinal chemistry to explore the structure-activity relationships of a new chemical scaffold. nih.gov

While there are no approved drugs or clinical candidates known to be directly synthesized from this compound, the benzofuran scaffold itself is present in a number of clinically used drugs. tandfonline.comnih.govresearchgate.netmedcraveonline.com These include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug. medcraveonline.com The synthesis of these drugs involves the construction of the benzofuran ring system, often through multi-step processes. acs.orgnih.gov

The development of new synthetic methods for benzofuran derivatives is an active area of research. acs.orgnih.gov It is plausible that a compound like this compound could be used as an intermediate in the synthesis of novel analogs of existing benzofuran-containing drugs, with the aim of improving their efficacy or reducing side effects.

Table 2: Examples of Approved Drugs Containing a Benzofuran Scaffold

| Drug Name | Therapeutic Class |

| Amiodarone | Antiarrhythmic |

| Dronedarone | Antiarrhythmic |

| Griseofulvin | Antifungal |

| Angelicin | Used in Psoralen UV A therapy |

| Bergapten | Used in Psoralen UV A therapy |

This table lists examples of drugs containing the benzofuran core and does not imply they are synthesized from this compound.

The benzofuran nucleus is a key building block in the development of new therapeutic agents due to its wide range of biological activities. rsc.orgnih.govdoaj.orgrsc.orgresearchgate.netbohrium.com Researchers have synthesized and tested numerous benzofuran derivatives for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. mdpi.comnih.govrsc.org

Starting with this compound, medicinal chemists could synthesize a series of new compounds by reacting it with various amines, thiols, or other nucleophiles. sigmaaldrich.cn These new derivatives could then be screened for their biological activity against a panel of disease targets. For example, by introducing different functional groups, it might be possible to enhance the compound's binding to a specific enzyme or receptor, leading to a more potent and selective therapeutic agent. The ethyl group at the 7-position could also influence the compound's pharmacological profile.

The structure-activity relationship (SAR) studies of these new derivatives would provide valuable information on how different chemical modifications affect their biological activity. nih.gov This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery and could potentially lead to the identification of novel drug candidates derived from the this compound scaffold.

Q & A

Q. What are the recommended handling and storage protocols for 2-bromoacetyl-7-ethylbenzofuran to ensure laboratory safety?

Answer:

- Handling: Use chemical impermeable gloves (EN 374 standard), tightly sealed safety goggles (EN 166), and fire-resistant clothing to prevent skin/eye contact. Avoid dust formation and ensure ventilation .

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. Separate from incompatible materials (e.g., foodstuffs, oxidizing agents) to prevent reactive hazards .

- Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing. Firefighters should wear self-contained breathing apparatus due to potential toxic decomposition products .

Q. How can researchers optimize the synthesis of this compound derivatives for structural characterization?

Answer:

- Methodological Steps:

- Precursor Selection: Use halogenated benzofuran cores (e.g., 5-bromo-7-methylbenzofuran derivatives) as starting materials, as seen in analogous compounds .

- Reaction Conditions: Bromoacetylation at the 2-position requires controlled anhydrous conditions (e.g., acetonitrile solvent, 0–5°C) to minimize side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (ethanol/water) to isolate pure products .

- Characterization: Validate structures via X-ray crystallography (for solid-state conformation) and NMR spectroscopy (¹H, ¹³C, and 2D-COSY for substituent orientation) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for benzofuran derivatives like this compound?

Answer:

- Controlled Variable Analysis: Replicate studies under standardized conditions (e.g., pH, temperature, solvent polarity) to isolate confounding factors. For example, discrepancies in cytotoxicity may arise from solvent-dependent solubility .

- Time-Series Design: Adopt a multi-wave panel approach (e.g., measurements at T1, T2, T3) to distinguish short-term vs. long-term effects, as demonstrated in pharmacological studies of benzofuran analogs .

- Statistical Modeling: Use structural equation modeling (SEM) to test mediating variables (e.g., metabolic stability, protein binding efficiency) that may explain divergent results .